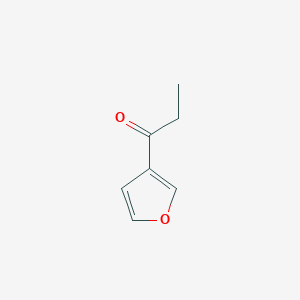

1-(Furan-3-yl)propan-1-one

Description

1-(Furan-3-yl)propan-1-one is an organic compound characterized by a ketone group attached to a propan-1-one backbone, with a furan-3-yl substituent. Its molecular formula is C₇H₈O₂, and its structure includes a furan heterocycle, which confers distinct electronic and steric properties. This compound is frequently utilized as a precursor in synthetic organic chemistry, particularly in the development of oxime derivatives and pharmacologically active molecules.

Propriétés

IUPAC Name |

1-(furan-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFHDKCRXWKQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312210 | |

| Record name | 1-(3-Furanyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30078-67-2 | |

| Record name | 1-(3-Furanyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30078-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Furanyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of furan with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Furan-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated or nitrated furan derivatives.

Applications De Recherche Scientifique

1-(Furan-3-yl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research into potential therapeutic agents often involves this compound as a starting material.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism by which 1-(Furan-3-yl)propan-1-one exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing various metabolic pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which can affect its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogues with Heteroaromatic Substituents

Thiophene Derivatives

Replacing the furan ring with a thiophene group, as in 1-(thiophen-3-yl)propan-1-one O-perfluorobenzoyl oxime , increases the melting point to 104–106°C . This difference is attributed to thiophene’s higher aromatic stability and sulfur’s polarizability compared to furan’s oxygen.

Pyridine and Benzofuran Derivatives

- 1-(6-Phenylpyridin-3-yl)propan-1-one O-perfluorobenzoyl oxime (melting point: 146–148°C ) demonstrates enhanced thermal stability due to the electron-withdrawing pyridine ring and bulky phenyl group .

- 1-(Benzofuran-5-yl)propan-1-one O-perfluorobenzoyl oxime (melting point: 130–132°C ) shows intermediate stability, balancing benzofuran’s fused aromatic system with steric effects .

Key Physical Properties

Bioactive Analogues

Antifungal Agents

- 1-(2,6-Dihydroxyphenyl)propan-1-one exhibits significant antifungal activity against Botrytis cinerea and Fusarium avenaceum, likely due to phenolic hydroxyl groups disrupting microbial membranes .

- 1-(2,4,6-Trihydroxyphenyl)butan-1-one, another antifungal compound, highlights the importance of polyhydroxy substitution for bioactivity .

Enzyme Inhibitors

- 3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (synthesized via hydrogenation with 30% yield) is explored as an EthR inhibitor for tuberculosis treatment, where the pyrrolidine moiety enhances target binding .

- 1-(Piperidin-1-yl)propan-1-one derivatives (e.g., Compound 15 in ) inhibit aldehyde dehydrogenase (ALDH) isoforms, demonstrating the role of amine linkers in modulating enzyme specificity .

Coupling Reactions

- Halogenated aryl ketones like 1-(4-bromophenyl)propan-1-one achieve 58–73% yields in C–O coupling reactions, outperforming thiophene-containing analogues (50–58%) due to better leaving-group ability of halogens .

- 1-(5-Bromothiophen-2-yl)propan-1-one yields 50% under similar conditions, reflecting thiophene’s reduced electrophilicity compared to aryl halides .

Catalytic Hydrogenation

- In contrast, non-heteroaromatic analogues (e.g., ibuprofen hybrids) are synthesized in higher yields using simpler protocols .

Spectroscopic and Structural Insights

- NMR Data : The furan ring in this compound generates distinct proton signals (e.g., H-2 and H-5 of furan at δ 6.5–7.5 ppm), differing from thiophene’s downfield shifts (δ 7.0–7.5 ppm) due to sulfur’s deshielding effect .

- Mass Spectrometry : All compounds in show molecular ion peaks matching calculated values, confirming purity and structural integrity .

Activité Biologique

1-(Furan-3-yl)propan-1-one, a compound characterized by its furan ring and propanone structure, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : Approximately 124.14 g/mol

- Structure : The compound features a furan ring at the 3-position of a propanone moiety, contributing to its unique electronic properties and biological activities.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Properties

- Preliminary studies indicate that this compound may possess antimicrobial efficacy against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

2. Anticancer Activity

- Research has demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. For example, studies have shown that derivatives of compounds similar to this compound exhibit significant antiproliferative effects on HeLa and MDA-MB-231 cancer cells. The IC values for these activities have been reported in the range of 0.0046 mM to 9.0 mM, indicating potent activity .

3. Enzyme Inhibition

- The compound has been shown to interact with various enzymes, including carbonyl reductase and 11β-hydroxysteroid dehydrogenase. These interactions suggest a role in modulating metabolic processes and inflammatory responses by inhibiting nitric oxide and tumor necrosis factor production .

The biological activity of this compound is attributed to several mechanisms:

1. Interaction with Enzymes

- The compound binds to active sites of specific enzymes, modulating their activity and influencing metabolic pathways .

2. Receptor Binding

- It may interact with cellular receptors, affecting signal transduction pathways that regulate cellular responses .

3. Modulation of Gene Expression

- By influencing signaling pathways, the compound can alter gene expression profiles related to inflammation and apoptosis .

Anticancer Efficacy

A study investigating the antiproliferative effects of various derivatives revealed that modifications in the chemical structure significantly impacted their biological activity. For instance:

| Compound Derivative | Cell Line | IC (mM) |

|---|---|---|

| 1 | HeLa | 0.012 |

| 2 | MDA-MB-231 | 0.075 |

| 3 | A549 | 0.0046 |

These findings underscore the importance of structural modifications in enhancing the anticancer properties of furan-containing compounds .

Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.